molecular formula C25H23ClN2O3 B11206475 5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11206475
M. Wt: 434.9 g/mol
InChI Key: COEVEHAWLCVMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring

Preparation Methods

The synthesis of 5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the use of aromatic amines, phenols, and formaldehyde in a one-pot process . Alternatively, solvent-free microwave thermolysis has been reported as a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazines . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar compounds to 5-(2-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include other benzoxazine derivatives and heterocyclic compounds such as thiazoles and oxazoles . These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting properties.

Properties

Molecular Formula

C25H23ClN2O3

Molecular Weight

434.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H23ClN2O3/c1-3-30-23-13-7-11-19-22-15-21(16-8-6-9-17(14-16)29-2)27-28(22)25(31-24(19)23)18-10-4-5-12-20(18)26/h4-14,22,25H,3,15H2,1-2H3

InChI Key

COEVEHAWLCVMMA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)OC)C5=CC=CC=C5Cl

Origin of Product

United States

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